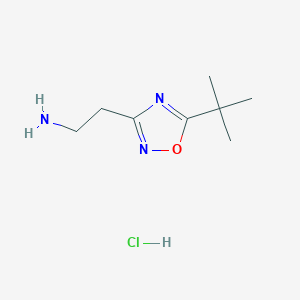
N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
Vue d'ensemble
Description
N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, also known as FMP, is an organic compound that has garnered attention in scientific research due to its unique chemical composition and properties. It is a heterocyclic building block with the empirical formula C12H16N2O3 . The CAS Number is 1171919-99-5 and the molecular weight is 236.27 .
Molecular Structure Analysis
The molecular structure of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is represented by the empirical formula C12H16N2O3 . The molecular weight of the compound is 236.27 .Physical And Chemical Properties Analysis
N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is a solid compound . Its empirical formula is C12H16N2O3 and it has a molecular weight of 236.27 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of 2,4,8‐Trisubstituted 1,7‐Naphthyridines : N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is utilized in the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines, showcasing its role in facilitating complex chemical reactions (Kobayashi et al., 2010).
Formation of Metabolites and Enzymatic Processes : This compound is involved in the formation of various metabolites and is significant in enzymatic processes, particularly in the context of its interaction with cytochrome P450 isoforms (Min Song et al., 2014).
Lithiation Reactions : The compound demonstrates unique behavior in lithiation reactions, offering insights into complex chemical synthesis processes (Keith Smith et al., 2012).
Nucleophilic Behavior and Antibacterial Evaluation : Exhibiting strong nucleophilic behavior towards electrophilic compounds, this compound is also evaluated for antibacterial properties, showing its potential in medicinal chemistry (Abeer N. Al-Romaizan, 2019).
Molecular Structure Analysis : Studies on the molecular structure of similar compounds provide insights into intermolecular interactions and stabilization processes (S. Atalay et al., 2016).
N-Formylation Processes : Research on the N-formylation of amines, where this compound can be a potential candidate, explores new methods of synthesizing valuable chemical entities (Sony Joseph et al., 2013).
Medicinal Chemistry Applications : The compound has been utilized in the synthesis of potential PET agents for imaging in Alzheimer's disease, demonstrating its relevance in the development of diagnostic tools (Mingzhang Gao et al., 2017).
Cobalt(II) Complex Synthesis : This compound is used in the synthesis of cobalt(II) complexes, contributing to the understanding of metal-organic chemistry and complex formation (J. Matsumoto et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-8-5-6-13-9(7-15)10(8)17-4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADNQKKULUQQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674049 | |
| Record name | N-(2-Formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide | |
CAS RN |
1171919-99-5 | |
| Record name | N-(2-Formyl-3-methoxy-4-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393273.png)

![6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1393275.png)




![Benzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B1393284.png)

![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)


